

Application Notes and Protocols: Transesterification Route to Allyl Cyclohexyloxyacetate

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Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

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Abstract

Allyl cyclohexyloxyacetate is a valuable fragrance and flavor compound with a characteristic fruity, pineapple-like aroma.^[1] It also serves as a potential intermediate in the synthesis of more complex molecules relevant to drug development and other chemical industries.^{[2][3]} This document provides detailed application notes and experimental protocols for the synthesis of **allyl cyclohexyloxyacetate** via a transesterification route. This method offers a high-yield and selective pathway, utilizing readily available starting materials. The protocol focuses on the base-catalyzed transesterification of methyl cyclohexyloxyacetate with allyl alcohol.

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry. While direct esterification of carboxylic acids is a common approach, transesterification offers an alternative route, particularly when the starting carboxylic acid is not readily available or when milder reaction conditions are desired. In the case of **allyl cyclohexyloxyacetate**, the transesterification of a corresponding alkyl ester, such as methyl cyclohexyloxyacetate, with allyl alcohol presents an efficient synthetic strategy.^[1] Basic catalysts, such as potassium carbonate and sodium methoxide, have been shown to be particularly effective for this transformation, minimizing the formation of byproducts that can occur under acidic conditions.

[1] This protocol will detail the synthesis of **allyl cyclohexyloxyacetate** from methyl cyclohexyloxyacetate, including reaction setup, purification, and characterization.

Data Presentation

Table 1: Physical and Chemical Properties of **Allyl Cyclohexyloxyacetate**

Property	Value	Reference
CAS Number	68901-15-5	[2]
Molecular Formula	C ₁₁ H ₁₈ O ₃	[2]
Molecular Weight	198.26 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Fruity, pineapple-like, green, herbal	[1][5]
Boiling Point	283 °C	[4]
Flash Point	>100 °C	[4]
Density	1.016 g/cm ³	[4]
Refractive Index	1.460 - 1.464	[4]

Table 2: Summary of Transesterification Reaction Parameters and Outcomes

Parameter	Value	Reference
Starting Material	Methyl cyclohexyloxyacetate	[1]
Reagent	Allyl alcohol	[1]
Catalysts	Potassium carbonate or Sodium methoxide	[1]
Methyl Ester Conversion	100%	[1]
Selectivity to Allyl Ester	95%	[1]
Yield	72%	[1]
Purification Method	Vacuum distillation	[1]

Experimental Protocols

This protocol is based on the successful transesterification of methyl cyclohexyloxyacetate with allyl alcohol as reported in the literature.[\[1\]](#)

Materials:

- Methyl cyclohexyloxyacetate
- Allyl alcohol (excess)
- Potassium carbonate (K_2CO_3) or Sodium methoxide ($NaOMe$) (catalytic amount)
- Anhydrous solvent (e.g., Toluene, optional, to aid in azeotropic removal of methanol)
- Saturated sodium bicarbonate solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap (optional), separatory funnel, etc.)

- Heating mantle and magnetic stirrer
- Rotary evaporator
- Vacuum distillation apparatus

Protocol: Base-Catalyzed Transesterification

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl cyclohexyloxyacetate.
 - Add an excess of allyl alcohol. A molar ratio of 3 to 5 equivalents of allyl alcohol to the methyl ester is recommended to drive the equilibrium towards the product.
 - Add a catalytic amount of the base catalyst (e.g., 5-10 mol% of potassium carbonate or sodium methoxide).
 - If using a Dean-Stark trap to remove the methanol byproduct azeotropically, fill the trap with a suitable anhydrous solvent like toluene.
- Reaction Execution:
 - Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
 - Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and excess allyl alcohol.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting methyl ester.
 - Continue refluxing until the reaction is complete (typically several hours).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.

- If a solid catalyst like potassium carbonate was used, it can be removed by filtration.
- Carefully neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate. This step is crucial if a stronger base like sodium methoxide was used.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the excess allyl alcohol and any solvent.
- Purify the crude product by vacuum distillation to obtain pure **allyl cyclohexyloxyacetate**.
[1]

Characterization of **Allyl Cyclohexyloxyacetate**

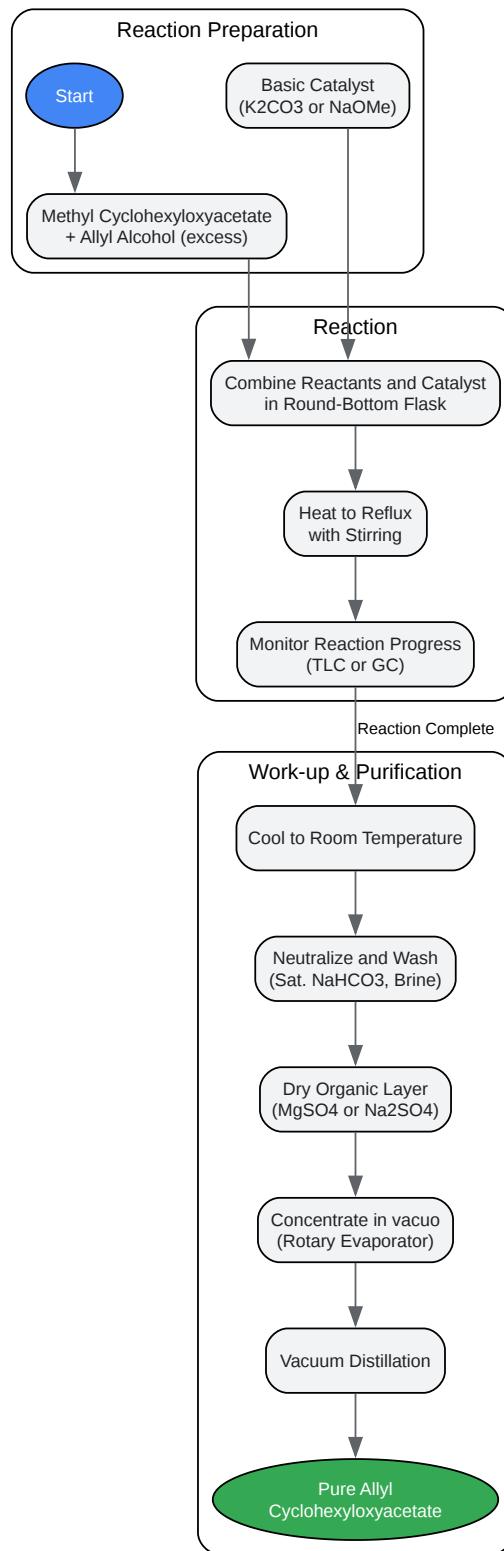
The identity and purity of the synthesized **allyl cyclohexyloxyacetate** can be confirmed by the following spectroscopic methods:

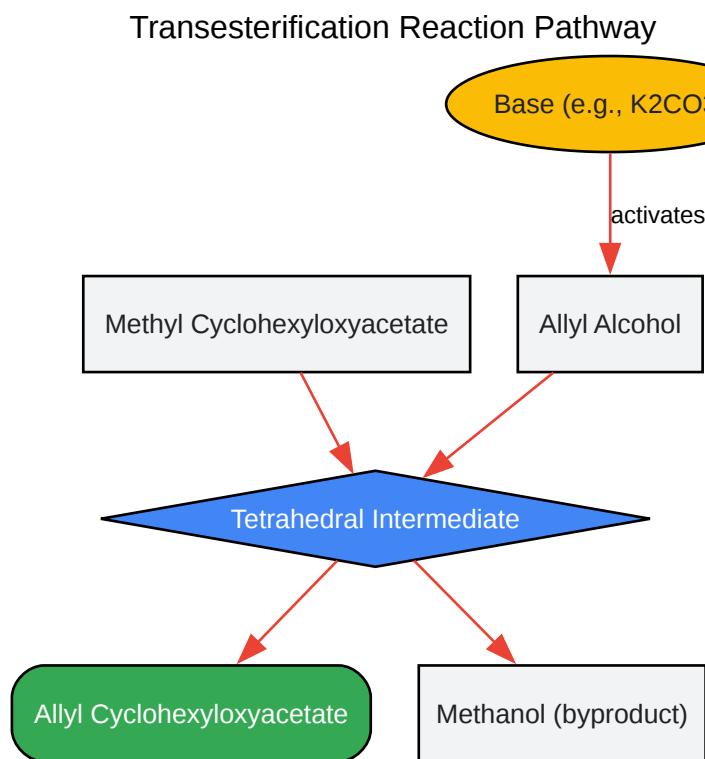
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets around 5.2-6.0 ppm for the vinyl protons and a doublet around 4.6 ppm for the methylene protons adjacent to the oxygen), the cyclohexyl group (multiplets in the aliphatic region), and the methylene protons of the acetate moiety.
- ^{13}C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the ester (around 170 ppm), the carbons of the allyl group, and the carbons of the cyclohexyloxyacetate backbone.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of $1740\text{-}1760\text{ cm}^{-1}$. Other characteristic peaks include C-O stretching and C-H stretching vibrations.

- Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used to determine the purity of the compound and to confirm its molecular weight from the molecular ion peak in the mass spectrum.

Mandatory Visualizations

Experimental Workflow for Allyl Cyclohexyloxyacetate Synthesis

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of Allyl Cyclohexyloxyacetate.**



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Caption: Key steps in the base-catalyzed transesterification.

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